

N'-Acetylacetohydrazide crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N'-Acetylacetohydrazide**

Cat. No.: **B145619**

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure Analysis of Acetohydrazide, a Close Analog of **N'-Acetylacetohydrazide**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the crystal structure of acetohydrazide. Due to the limited availability of public crystallographic data for **N'-Acetylacetohydrazide**, this document focuses on its parent compound, acetohydrazide, as a structurally relevant proxy. The synthesis and known properties of **N'-Acetylacetohydrazide** are also presented to offer a complete overview for research and development purposes.

N'-Acetylacetohydrazide: An Overview

N'-Acetylacetohydrazide ($C_4H_8N_2O_2$) is a hydrazine derivative with potential applications in medicinal chemistry and materials science.^[1] While a detailed crystal structure analysis is not currently in the public domain, its synthesis and fundamental properties have been documented.

Synthesis of N'-Acetylacetohydrazide

The synthesis of **N'-Acetylacetohydrazide** can be achieved through several synthetic pathways^[2]:

- N-acetylation of Acetohydrazide: This is a primary method where acetohydrazide is acetylated to introduce a second acetyl group.^[2]

- Reaction with Acetylating Agents: Hydrazine hydrate can be reacted with suitable acetylating agents to form the diacetylated product.[2]
- Dehydrogenative Coupling: The dehydrogenative N-N coupling of acetamide represents another synthetic route.[2]

The resulting compound is typically purified by recrystallization and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS).[3][4]

Physical Properties

Key physical properties of **N'-Acetylacetohydrazide** are summarized below.

Table 1: Physicochemical Properties of **N'-Acetylacetohydrazide**[1][5]

Property	Value
Molecular Formula	C ₄ H ₈ N ₂ O ₂
Molar Mass	116.12 g/mol
Melting Point	138-140 °C
Boiling Point	209 °C (at 15 mmHg)

Crystal Structure Analysis of Acetohydrazide

The crystal structure of acetohydrazide (C₂H₆N₂O) offers significant insights into the molecular geometry, conformation, and intermolecular interactions prevalent in this class of compounds. The crystal structure reveals that the asymmetric unit contains two crystallographically independent molecules of similar geometry.[6] The crystal packing is predominantly stabilized by a network of intermolecular N—H⋯O hydrogen bonds.[6]

Crystallographic Data

The quantitative data derived from the single-crystal X-ray diffraction analysis of acetohydrazide are presented in the following tables.

Table 2: Crystal Data and Structure Refinement Details for Acetohydrazide[6]

Parameter	Value
Empirical Formula	C ₂ H ₆ N ₂ O
Formula Weight	74.09 g/mol
Temperature	298 K
Wavelength	0.71073 Å (Mo K α)
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	9.5636 (7) Å
b	8.7642 (6) Å
c	10.4282 (7) Å
β	110.886 (1) $^\circ$
Volume	816.63 (10) Å ³
Z	8
Refinement Method	Full-matrix least-squares on F ²
Final R indices [I>2 σ (I)]	R1 = 0.0468, wR2 = 0.1158

Table 3: Selected Interatomic Distances (Å) for Acetohydrazide[6]

Bond	Length (Å)	Bond	Length (Å)
O1—C2	1.2324 (18)	N1—N2	1.407 (2)
C1—C2	1.491 (2)	O2—C4	1.2370 (18)
C2—N1	1.331 (2)	C3—C4	1.491 (2)
C4—N3	1.327 (2)		

Table 4: Selected Bond Angles (°) for Acetohydrazide[6]

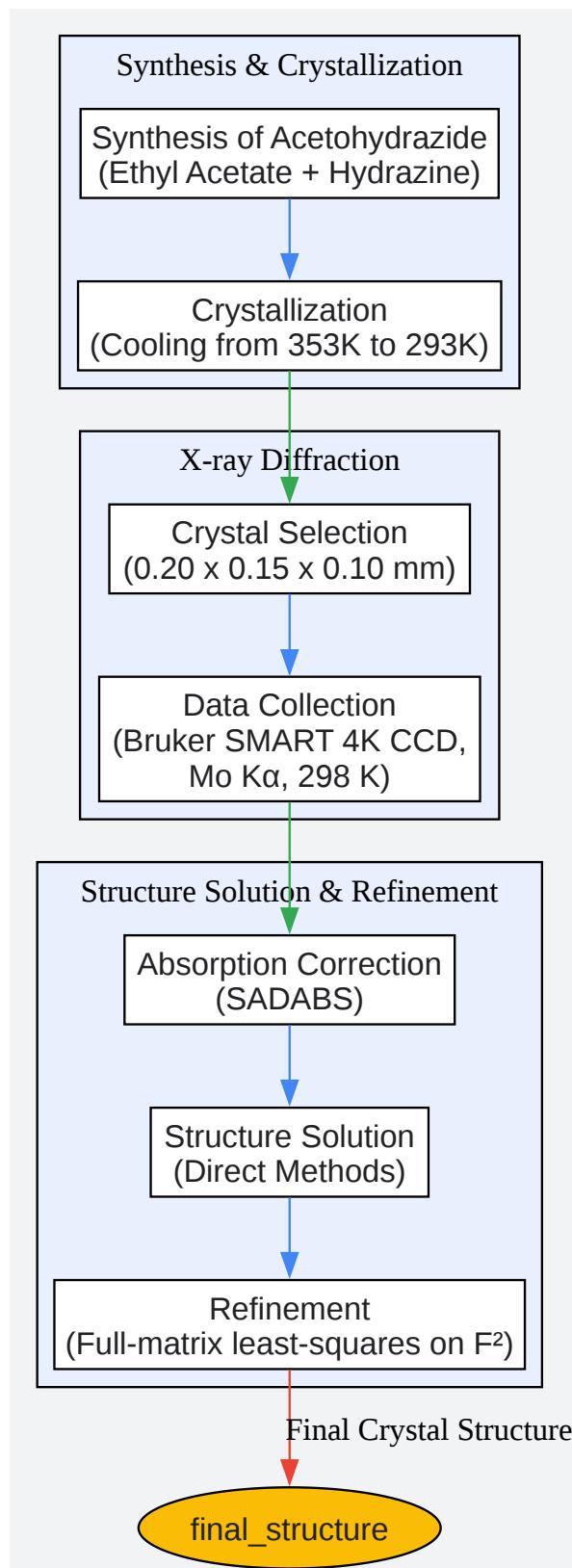
Angle	Value (°)	Angle	Value (°)
O1—C2—C1	122.19 (15)	C1—C2—N1	115.49 (14)
O1—C2—N1	122.32 (14)	C2—N1—N2	121.82 (12)

Table 5: Hydrogen Bonding Parameters (Å, °) for Acetohydrazide[6]

D—H···A	d(D—H)	d(H···A)	d(D···A)	∠(DHA)
N1—H1D···O1 ⁱ	0.863 (9)	2.062 (10)	2.9239 (17)	176.9 (19)
N3—H3D···O1 ⁱⁱⁱ	0.857 (9)	2.018 (10)	2.8599 (17)	167.1 (19)
N2—H2B···O2 ^{iv}	0.867 (10)	2.255 (13)	3.065 (2)	155 (2)
N2—H2A···O2 ^v	0.863 (10)	2.400 (15)	3.152 (2)	145.7 (19)

Symmetry codes:

(i) x, -y+1/2, z-
1/2; (iii) x, -y+1/2,
z+1/2; (iv) -x+1,
y-1/2, -z+1/2; (v)
-x+2, y-1/2, -
z+1/2


Experimental Protocols

Synthesis and Crystallization: Acetohydrazide was synthesized by the reaction of ethyl acetate with an 85% solution of hydrazine, affording a 40% isolated yield.[6] Single crystals suitable for X-ray diffraction were grown by cooling the reaction mixture from 353 K to 293 K overnight.[6]

X-ray Data Collection and Structure Solution: A colorless block-shaped crystal with dimensions of $0.20 \times 0.15 \times 0.10$ mm was selected for the analysis.[6] The crystallographic data were collected at 298 K on a Bruker SMART 4K CCD diffractometer using Mo K α radiation ($\lambda = 0.71073$ Å).[6] A multi-scan absorption correction (SADABS) was applied to the collected data.[6] The crystal structure was solved using direct methods and refined by a full-matrix least-

squares procedure on F^2 .^[6] Non-hydrogen atoms were refined anisotropically, while methyl hydrogen atoms were placed in geometrically calculated positions. Other hydrogen atoms were located from a difference Fourier map and refined isotropically.^[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure analysis of acetohydrazide.

Caption: Molecular structure and intermolecular hydrogen bonding in acetohydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing)
DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing)
[pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N'-Acetylacetohydrazide crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145619#n-acetylacetohydrazide-crystal-structure-analysis\]](https://www.benchchem.com/product/b145619#n-acetylacetohydrazide-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com